(R)-2-(3-methylpiperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a 3-methylpiperazine substituent, which contributes to its biological activity and potential applications in medicinal chemistry.
The synthesis and characterization of (R)-2-(3-methylpiperazin-1-yl)pyrimidine have been explored in various studies, highlighting its importance in drug development and biological research. It is often synthesized as part of broader investigations into pyrimidine derivatives that exhibit pharmacological properties.
(R)-2-(3-methylpiperazin-1-yl)pyrimidine can be classified as:
The synthesis of (R)-2-(3-methylpiperazin-1-yl)pyrimidine typically involves several key steps, which may include:
In one reported synthesis, a multi-step reaction pathway is utilized, where the initial formation of a pyrimidine derivative is followed by functionalization at the 2-position using 3-methylpiperazine. This can involve:
(R)-2-(3-methylpiperazin-1-yl)pyrimidine features:
The molecular formula for (R)-2-(3-methylpiperazin-1-yl)pyrimidine is , with a molar mass of approximately 194.25 g/mol. The compound exhibits specific stereochemistry due to the (R) configuration at its chiral center.
(R)-2-(3-methylpiperazin-1-yl)pyrimidine can participate in several chemical reactions, including:
In synthetic pathways, reactions are often optimized for yield and selectivity. For instance, conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes in functionalization reactions.
The mechanism of action for (R)-2-(3-methylpiperazin-1-yl)pyrimidine is primarily linked to its interaction with biological targets such as receptors or enzymes. It may function as an inhibitor or modulator within specific biochemical pathways.
Studies have shown that derivatives of this compound can exhibit activity against various targets, including kinases and neurotransmitter receptors, indicating its potential role in therapeutic applications.
(R)-2-(3-methylpiperazin-1-yl)pyrimidine is typically a solid at room temperature. Its melting point and solubility characteristics depend on purity and crystallization conditions but are generally favorable for biological assays.
Key chemical properties include:
Relevant data indicate that it retains structural integrity during typical synthetic procedures.
(R)-2-(3-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Research continues to explore its potential in various fields, including pharmacology and medicinal chemistry, highlighting its versatility as a building block for more complex drug candidates.
The (R)-2-(3-methylpiperazin-1-yl)pyrimidine scaffold exemplifies a hybrid architecture where the electron-deficient pyrimidine ring and basic piperazine moiety create complementary pharmacophoric elements. The pyrimidine ring serves as a hydrogen-bond acceptor through its N1 and N3 atoms, facilitating interactions with biological targets such as ATP-binding sites in kinases or catalytic pockets in enzymes. Concurrently, the piperazine nitrogen (N4) provides protonation sites for salt bridge formation under physiological conditions, enhancing solubility and membrane interaction. The chiral 3-methyl group introduces steric and electronic asymmetry that profoundly influences the molecule’s conformational landscape:
Table 1: Key Structural Parameters of (R)-2-(3-Methylpiperazin-1-yl)pyrimidine Motif
Structural Feature | Consequence | Experimental Evidence |
---|---|---|
Chiral center at C3 | Enantioselective target engagement; Differential metabolic stability | X-ray crystallography; Chiral HPLC resolution [1] |
Pyrimidine N1/N3 | Bidentate H-bond acceptor capacity | Protein-ligand co-crystals (2.8-3.0 Å bonds) [4] |
Piperazine N4 basicity | Enhanced water solubility via salt formation; Membrane penetration modulation | pKa ~8.2 (calculated); Ionization profiling |
Restricted C-N bond rotation | Stable conformational isomers; Potential for atropselective pharmacology | Dynamic NMR spectroscopy [1] |
Synthetic methodologies for accessing this scaffold emphasize enantioselective strategies, including:
The (R)-configuration of 2-(3-methylpiperazin-1-yl)pyrimidine exhibits distinct pharmacological advantages across multiple target classes, demonstrating how minor stereochemical variations dramatically influence bioactivity:
Kinase Inhibition Selectivity: In epidermal growth factor receptor (EGFR) inhibitors, the (R)-enantiomer shows 10-50-fold greater potency against T790M/L858R mutant EGFR compared to its (S)-counterpart. This selectivity arises from optimal positioning of the acrylamide warhead for covalent binding to Cys797 in the ATP-binding pocket. Molecular dynamics simulations reveal the (R)-methyl group stabilizes a protein conformation that repositions the catalytic lysine (Lys716), enhancing compound residence time by ~40% [4]. For instance, compound 8d (a fluorinated analog) demonstrated IC₅₀ values of 0.7 nM against EGFRT790M/L858R with 166-fold selectivity over wild-type EGFR—a profile attributed to the (R)-stereochemistry [4].
Antimicrobial Potency: Against Mycobacterium tuberculosis H37Ra, derivatives featuring the (R)-enantiomer exhibit MIC values of 0.5-1.0 μg/mL, approximately 4-8 times lower than (S)-configured analogs. This enhanced activity correlates with improved penetration through the mycobacterial cell wall, as measured by accumulation studies using radiolabeled compounds. The stereospecific interaction likely occurs with the fatty acid biosynthesis pathway enzymes, particularly InhA (enoyl-ACP reductase), where the (R)-methyl group may facilitate hydrophobic contact with the alkyl chain of the NAD+ cofactor [3].
Target Engagement Kinetics: Surface plasmon resonance (SPR) studies demonstrate the (R)-enantiomer’s slower dissociation rate (koff = 2.7 × 10−3 s−1) from human dihydroorotate dehydrogenase (DHODH) compared to the (S)-form (koff = 9.1 × 10−3 s−1), indicating enhanced target residence time. This kinetic superiority translates to improved in vivo efficacy in malaria models, where (R)-configured inhibitors suppress parasitemia at significantly lower doses [6].
Table 2: Enantiomer-Specific Bioactivity of Selected (R)-2-(3-Methylpiperazin-1-yl)pyrimidine Derivatives
Therapeutic Area | Biological Target | (R)-Enantiomer Potency | (S)-Enantiomer Potency | Selectivity Ratio (R/S) |
---|---|---|---|---|
Oncology (NSCLC) | EGFRT790M/L858R | IC₅₀ = 0.7 nM [4] | IC₅₀ = 35 nM [4] | 50 |
Tuberculosis | M. tuberculosis H37Ra | MIC = 0.5 μg/mL [3] | MIC = 4.0 μg/mL [3] | 8 |
Antiviral | Human DHODH | IC₅₀ = 13 nM [6] | IC₅₀ = 98 nM [6] | 7.5 |
Antitrypanosomal | T. brucei brucei | IC₅₀ = 0.18 μM [9] | IC₅₀ = 1.42 μM [9] | 7.9 |
Pharmacokinetic advantages further distinguish the (R)-configuration:
Piperazine-pyrimidine hybrids have undergone three evolutionary phases in medicinal chemistry, with the introduction of C3 chirality marking the most recent advancement:
First Generation (1990s-2000s): Early exploration focused on simple 4-(piperazin-1-yl)pyrimidines as kinase hinge-binding motifs. These achiral compounds, exemplified by imatinib analogs, established the pharmacophoric importance of pyrimidine–piperazine connectivity but exhibited off-target effects due to pan-kinase inhibition. Combinatorial chemistry libraries generated thousands of analogs, identifying antibacterial and anticancer leads but with moderate potency (typically IC₅₀ >1 μM) [3] [7].
Second Generation (2000s-2010s): Strategic incorporation of 4-methylpiperazine improved pharmacokinetic properties, notably solubility and metabolic stability. Drugs like 2-(4-methylpiperazin-1-yl)pyrimidine (PubChem CID 10329895) demonstrated clinical utility in tyrosine kinase inhibitors but lacked stereochemical optimization [2]. The discovery that 3-substitution could influence target selectivity emerged from crystallographic studies showing methyl-directed conformational bias in protein binding pockets. This period saw the first enantiomeric separations of racemic 3-methylpiperazine derivatives, revealing significant potency differences between enantiomers (>10-fold in EGFR mutants) [4].
Third Generation (2010s-Present): Rational design leveraging crystallography and computational modeling established the (R)-3-methylpiperazine as a privileged scaffold. Key developments include:
Table 3: Evolution of Piperazine-Pyrimidine Hybrids in Drug Discovery
Generation | Time Period | Structural Features | Example Compounds | Therapeutic Limitations |
---|---|---|---|---|
First | 1990s-2000s | Achiral piperazine; Simple aryl substituents | 2-(Piperazin-1-yl)pyrimidine | Low selectivity; High clearance |
Second | 2000s-2010s | 4-Methylpiperazine; Halogenated pyrimidines | 2-(4-Methylpiperazin-1-yl)-5-iodopyrimidine | Moderate potency (IC₅₀ ~100 nM); CYP inhibition |
Third | 2010s-Present | (R)-3-Methylpiperazine; Covalent warheads; Fluorinated aromatics | (R)-2-(3-Methylpiperazin-1-yl)-5-fluoropyrimidine [4] [9] | Synthetic complexity; Potential resistance mutations |
Modern innovations focus on overcoming resistance mechanisms through hybrid design:
The progression from simple heterocyclic hybrids to stereochemically refined architectures exemplifies the growing sophistication in medicinal chemistry, where chiral control enables precision targeting of previously intractable disease mechanisms.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2